molecular formula C10H7NOSe B14446299 2-Phenyl-1,3-selenazole-4-carbaldehyde CAS No. 75103-22-9

2-Phenyl-1,3-selenazole-4-carbaldehyde

Cat. No.: B14446299
CAS No.: 75103-22-9
M. Wt: 236.14 g/mol
InChI Key: APTJUJPZXYGSPG-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-selenazole-4-carbaldehyde is an organoselenium compound characterized by the presence of a selenazole ring, which is a five-membered heterocyclic ring containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-selenazole-4-carbaldehyde typically involves the Hantzsch-type condensation reaction. This method includes the reaction of phenylselenocyanate with appropriate aldehydes under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-selenazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Selenoxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated selenazole derivatives.

Scientific Research Applications

2-Phenyl-1,3-selenazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-selenazole-4-carbaldehyde involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The selenazole ring plays a crucial role in its activity, as selenium can participate in redox reactions, generating reactive oxygen species that contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

    2-Phenyl-1,3-thiazole-4-carbaldehyde: Contains sulfur instead of selenium.

    2-Phenyl-1,3-oxazole-4-carbaldehyde: Contains oxygen instead of selenium.

Comparison:

    Uniqueness: The presence of selenium in 2-Phenyl-1,3-selenazole-4-carbaldehyde imparts unique redox properties that are not observed in its sulfur and oxygen analogs.

Properties

CAS No.

75103-22-9

Molecular Formula

C10H7NOSe

Molecular Weight

236.14 g/mol

IUPAC Name

2-phenyl-1,3-selenazole-4-carbaldehyde

InChI

InChI=1S/C10H7NOSe/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H

InChI Key

APTJUJPZXYGSPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C[Se]2)C=O

Origin of Product

United States

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